OVA-E1 peptide

CAS No.:

Cat. No.: VC16669429

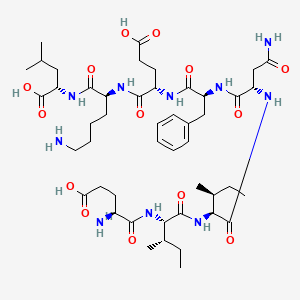

Molecular Formula: C47H76N10O14

Molecular Weight: 1005.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C47H76N10O14 |

|---|---|

| Molecular Weight | 1005.2 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

| Standard InChI | InChI=1S/C47H76N10O14/c1-7-26(5)38(57-46(69)39(27(6)8-2)56-40(63)29(49)17-19-36(59)60)45(68)54-33(24-35(50)58)44(67)53-32(23-28-14-10-9-11-15-28)43(66)52-31(18-20-37(61)62)42(65)51-30(16-12-13-21-48)41(64)55-34(47(70)71)22-25(3)4/h9-11,14-15,25-27,29-34,38-39H,7-8,12-13,16-24,48-49H2,1-6H3,(H2,50,58)(H,51,65)(H,52,66)(H,53,67)(H,54,68)(H,55,64)(H,56,63)(H,57,69)(H,59,60)(H,61,62)(H,70,71)/t26-,27-,29-,30-,31-,32-,33-,34-,38-,39-/m0/s1 |

| Standard InChI Key | KBPDNGCJCDHTEX-MHIFUCQXSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N |

| Canonical SMILES | CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N |

Introduction

Chemical and Structural Characteristics of OVA-E1 Peptide

Molecular Composition

OVA-E1 is an altered peptide ligand derived from the ovalbumin sequence OVA (257-264), modified to exhibit antagonistic properties. Its structural attributes are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 1119.19 g/mol |

| CAS Number | 1262750-80-0 |

| IUPAC Name | Complex peptide structure with TFA counterion |

The peptide’s antagonistic activity arises from strategic amino acid substitutions that reduce binding affinity to major histocompatibility complex class I (MHC-I) molecules compared to the native SIINFEKL peptide .

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS)

OVA-E1 is synthesized via SPPS, a method enabling precise control over amino acid sequencing. Key steps include:

-

Resin Activation: A Wang resin functionalized with hydroxymethyl groups serves as the solid support.

-

Sequential Coupling: Fmoc-protected amino acids are added using coupling reagents like HBTU/HOBt.

-

Deprotection: Piperidine removes Fmoc groups after each coupling step.

-

Cleavage and Isolation: The peptide is cleaved from the resin using trifluoroacetic acid (TFA), yielding the crude product .

Purification and Quality Control

High-performance liquid chromatography (HPLC) achieves >98% purity, critical for reproducible experimental results. Mass spectrometry validates the molecular weight, while nuclear magnetic resonance (NMR) ensures structural fidelity .

Mechanisms of Immune Modulation

p38 and JNK Pathway Activation

OVA-E1 binding to thymocyte receptors induces phosphorylation of p38 and JNK, kinases integral to apoptosis and cytokine production. Unlike full agonists, OVA-E1 sustains pathway activation at subthreshold levels, priming cells for modulated responses .

Threshold Modulation in T-Cell Selection

In thymic selection, OVA-E1 operates as a weak agonist with a dissociation constant () of 136–211 µM for TCR binding, compared to 8.7 µM for the native OVA-K complex . This weak interaction promotes positive selection of thymocytes by avoiding clonal deletion, a process critical for self-tolerance .

Immunological Applications and Research Findings

Autoimmune Disease Models

OVA-E1’s ability to induce incomplete T-cell activation makes it valuable in studying autoimmune disorders. In murine models, it suppresses effector T-cell proliferation while expanding regulatory T-cell populations, suggesting therapeutic potential .

Vaccine Adjuvant Development

Amyloid forms of ovalbumin, which slowly release native antigens, synergize with OVA-E1 to enhance antibody responses. This slow-release mechanism mimics pathogen persistence, eliciting sustained immune memory .

TCR-pMHC Interaction Dynamics

Studies using surface plasmon resonance (SPR) reveal that OVA-E1’s TCR binding half-life (2–5 seconds) is insufficient for full activation but sufficient for survival signaling, illustrating how kinetic proofreading shapes immune responses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume